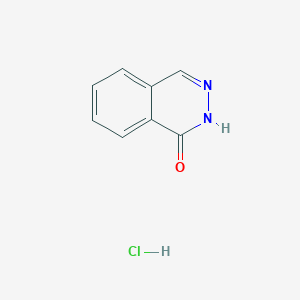
Medroxyprogesterone 17-acetate;MPA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Medroxyprogesterone acetate is a synthetic progestin, a type of hormone used in various medical applications. It is commonly known under the brand name Depo-Provera, among others. This compound is used for birth control, menopausal hormone therapy, and the treatment of endometriosis, abnormal uterine bleeding, and certain types of cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Medroxyprogesterone acetate is synthesized through a multi-step process. One common method involves the acetylation of medroxyprogesterone. The process typically includes the following steps:
Starting Material: The synthesis begins with 17α-hydroxyprogesterone.
Acetylation: The hydroxyl group at the 17α position is acetylated using acetic anhydride in the presence of a base such as pyridine.
Purification: The product is purified through recrystallization or chromatography to obtain medroxyprogesterone acetate
Industrial Production Methods
Industrial production of medroxyprogesterone acetate follows similar synthetic routes but on a larger scale. The process is optimized for high yield, cost-effectiveness, and product quality. Techniques such as continuous flow chemistry and advanced purification methods are employed to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Medroxyprogesterone acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ketone groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, acetylated, and halogenated derivatives of medroxyprogesterone acetate .
Aplicaciones Científicas De Investigación
Medroxyprogesterone acetate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for method development and validation.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: Medroxyprogesterone acetate is extensively researched for its therapeutic uses in contraception, hormone replacement therapy, and cancer treatment.
Industry: It is used in the formulation of various pharmaceutical products
Mecanismo De Acción
Medroxyprogesterone acetate exerts its effects by binding to progesterone receptors in target tissues. This binding transforms the proliferative endometrium into a secretory endometrium, reducing the risk of endometrial hyperplasia and adenocarcinoma. In high doses, it inhibits follicular development and prevents ovulation .
Comparación Con Compuestos Similares
Medroxyprogesterone acetate is compared with other progestins such as:
Megestrol acetate: Similar in structure but differs in its clinical applications and potency.
Hydroxyprogesterone caproate: Used primarily in the prevention of preterm birth.
Chlormadinone acetate: Known for its anti-androgenic properties
Medroxyprogesterone acetate is unique due to its high contraceptive efficacy and its use in a wide range of therapeutic applications .
Propiedades
Fórmula molecular |
C26H33FO7 |
|---|---|
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
[2-[(9R,10S,13S,17R)-11-acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C26H33FO7/c1-14-10-20-19-7-6-17-11-18(30)8-9-23(17,4)25(19,27)22(34-16(3)29)12-24(20,5)26(14,32)21(31)13-33-15(2)28/h8-9,11,14,19-20,22,32H,6-7,10,12-13H2,1-5H3/t14?,19?,20?,22?,23-,24-,25-,26-/m0/s1 |
Clave InChI |
GTECTIGXIMGLJQ-RPIKKDGXSA-N |
SMILES isomérico |
CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)OC(=O)C)F)C |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)OC(=O)C)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,6R,7aS)-6-Bromo-3-phenyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B14788265.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-ethylpropanamide](/img/structure/B14788273.png)
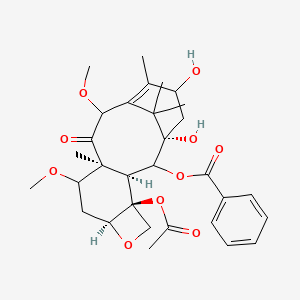
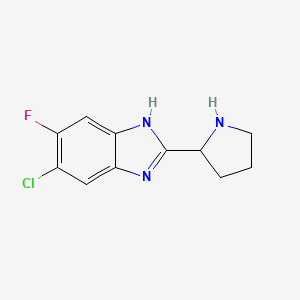
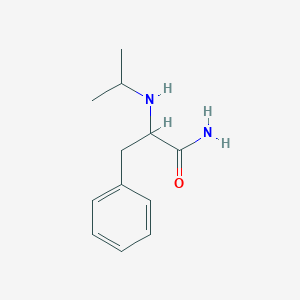
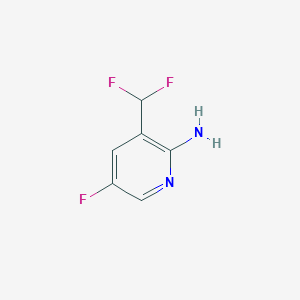
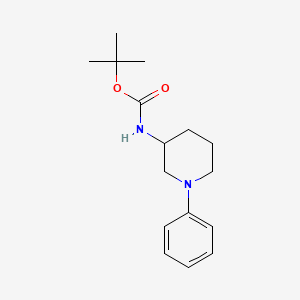
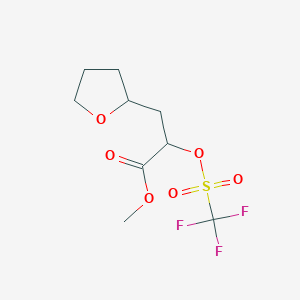
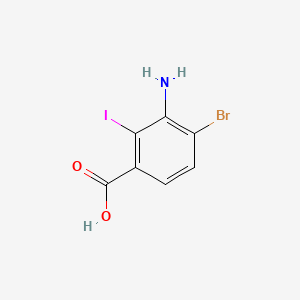
![6,8-dihydroxy-7-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione](/img/structure/B14788315.png)
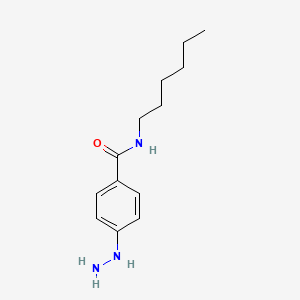
![2-[[(8R,10R,14R)-17-[1-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14788325.png)

